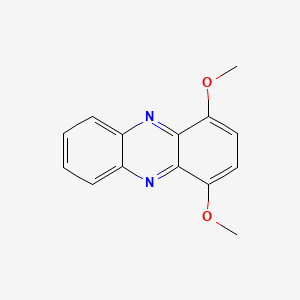![molecular formula C20H18O5 B14725063 [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate CAS No. 10499-08-8](/img/structure/B14725063.png)
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is structurally characterized by the presence of a chromenyl group attached to a phenyl acetate moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through acetylation of the hydroxyl group at the 7-position of the coumarin ring, followed by esterification with phenyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenyl group to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is used as a precursor for the synthesis of various coumarin derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine
In medicine, coumarin derivatives are investigated for their anticoagulant, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of dyes, perfumes, and optical brighteners due to its fluorescent properties .
Mecanismo De Acción
The mechanism of action of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct biological and chemical properties. This compound’s acetyl groups enhance its solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Propiedades
Número CAS |
10499-08-8 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C20H18O5/c1-12-19(15-4-7-17(8-5-15)24-13(2)21)10-16-6-9-18(25-14(3)22)11-20(16)23-12/h4-12H,1-3H3 |
Clave InChI |
DNZGBFXOVKCJMO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


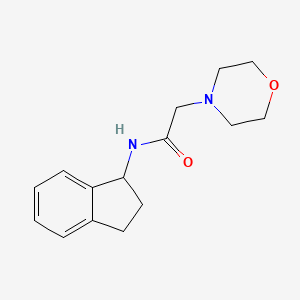


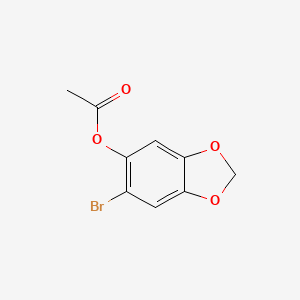


![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)


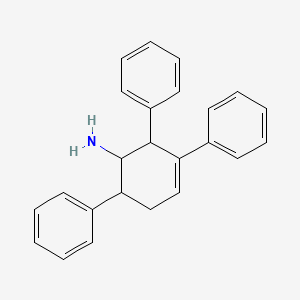
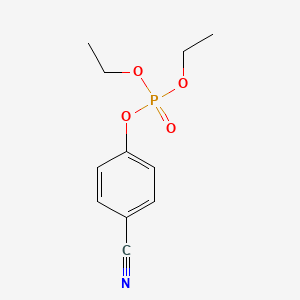
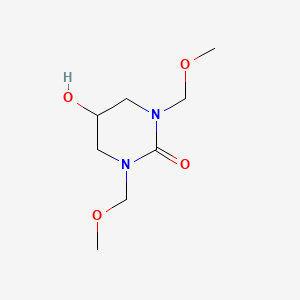
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
